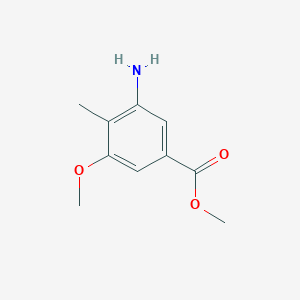

5-Amino-3-methoxy-4-methylbenzoic acid methyl ester

Description

5-Amino-3-methoxy-4-methylbenzoic acid methyl ester is a substituted benzoate ester characterized by an amino group at position 5, a methoxy group at position 3, and a methyl group at position 4 on the aromatic ring, with a methyl ester at the carboxylic acid position.

Properties

IUPAC Name |

methyl 3-amino-5-methoxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-8(11)4-7(10(12)14-3)5-9(6)13-2/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFGDXCXNZOUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1OC)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563682 | |

| Record name | Methyl 3-amino-5-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69660-37-3 | |

| Record name | Methyl 3-amino-5-methoxy-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester typically involves the esterification of 5-Amino-3-methoxy-4-methylbenzoic acid. This can be achieved by reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Types of Reactions:

Oxidation: The amino group in 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester can undergo oxidation to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid methyl esters.

Scientific Research Applications

5-Amino-3-methoxy-4-methylbenzoic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy and methyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and exert various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs and their functional differences:

5-Amino-3-bromo-4-methylbenzoic Acid Methyl Ester

- Structural Differences : Replaces the methoxy group (position 3) with bromine.

Methyl 4-[(5-Amino-1-methylindol-3-yl)methyl]-3-methoxybenzoate

- Structural Differences : Incorporates a 1-methylindole moiety linked via a methylene group at position 4.

- Implications : The indole group introduces aromatic heterocyclic character, enhancing π-π stacking interactions. This structural complexity may improve bioavailability in drug design but complicates synthesis due to steric hindrance during coupling reactions .

Methyl 5-Acetyl-2-amino-4-methylthiophene-3-carboxylate

- Structural Differences : Replaces the benzene ring with a thiophene ring and adds an acetyl group at position 5.

- Implications : The thiophene ring increases electron-richness, altering redox properties. The acetyl group introduces ketone functionality, enabling condensation reactions, which are absent in the target compound .

5-Bromo-2-methyl-3-(tetrahydro-pyran-4-ylamino)-benzoic Acid Methyl Ester

- Structural Differences: Features a bromo group at position 5 and a tetrahydro-pyranylamino group at position 3.

Research Findings and Implications

- Synthetic Efficiency : demonstrates that esterification/etherification reactions using K₂CO₃ in DMF achieve high yields (82%) for nitro-substituted analogs, suggesting a viable route for synthesizing the target compound with appropriate substrates .

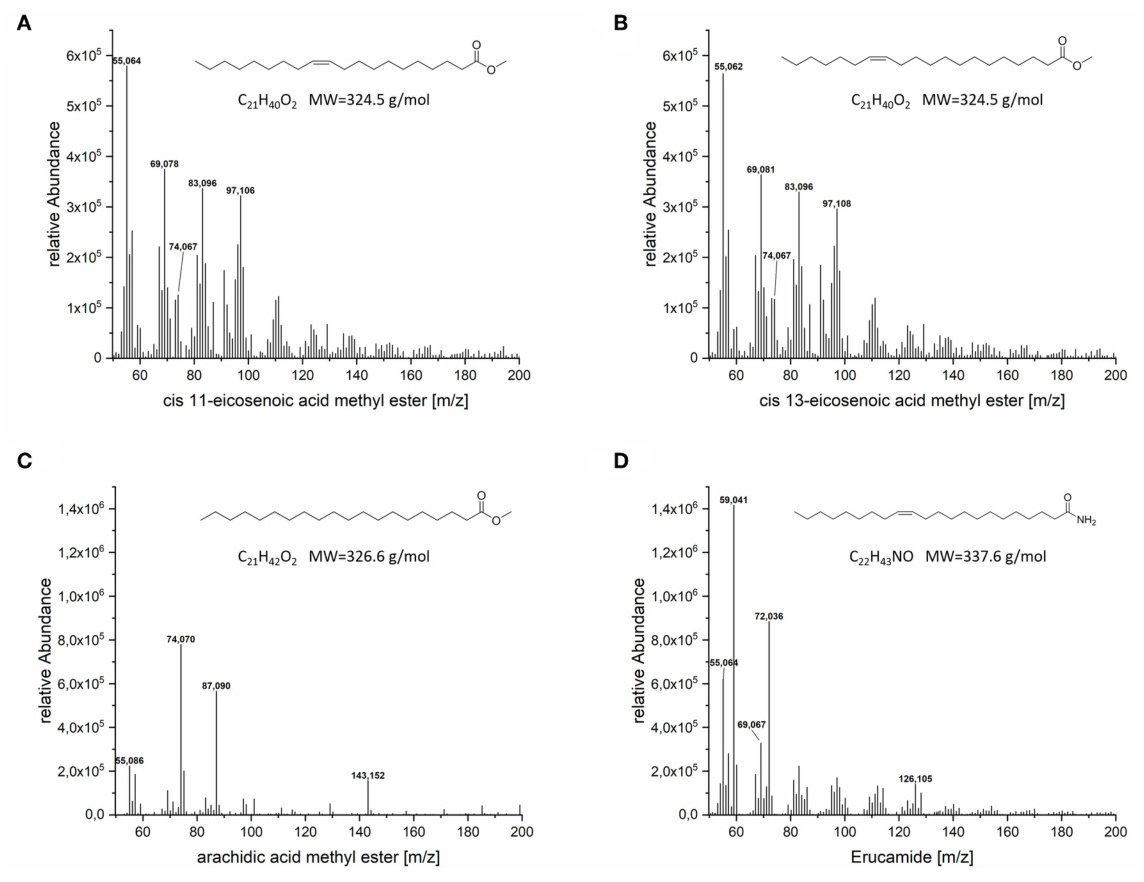

- Analytical Methods : GC-MS and LC-MS techniques (Evidences 2, 4, 7) are critical for characterizing methyl esters, particularly for distinguishing regioisomers and verifying substituent positions .

- Bioactivity Potential: Amino and methoxy groups are common in bioactive molecules (e.g., kinase inhibitors), while bromo-substituted analogs () may exhibit enhanced binding in medicinal chemistry contexts .

Biological Activity

5-Amino-3-methoxy-4-methylbenzoic acid methyl ester (CAS No. 69660-37-3) is a chemical compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Synthesis

The molecular formula of 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester is C10H13NO3, and it features an aromatic ring with methoxy and amino substituents. The synthesis typically involves the methylation of the corresponding benzoic acid derivative, followed by amination at the appropriate position on the aromatic ring.

Biological Activity

1. Anticancer Properties

Research indicates that 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

2. Anti-Cholinesterase Activity

This compound has also been evaluated for its anti-cholinesterase properties, which are crucial in the context of neurodegenerative diseases such as Alzheimer's. Preliminary results suggest that it may inhibit acetylcholinesterase (AChE), although further studies are needed to quantify this effect.

The biological activity of 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester can be attributed to its structural features that facilitate interactions with biological targets. The methoxy group enhances lipophilicity, aiding membrane permeability, while the amino group may participate in hydrogen bonding with target proteins.

Case Studies

Case Study 1: Antitumor Activity

In a study published in MDPI, researchers synthesized various analogs of p-aminobenzoic acid, including the methyl ester variant. These compounds were tested against several human cancer cell lines, revealing that modifications to the structure significantly influenced their potency. The most active compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potential for further development as anticancer agents .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The study found that treatment with 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester led to a significant reduction in markers of oxidative stress and inflammation in neuronal cells exposed to toxic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.